Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(13)9-7(2)5-4-6-8(9)16-11/h4-6H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRKGSZJGFPMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Cyclization
A multi-step route begins with 2-methylthiophenol reacting with ethyl chlorooxalate in the presence of aluminum trichloride (AlCl₃) to form ethyl 3-mercapto-4-methylbenzoate. Subsequent cyclization under acidic conditions (e.g., polyphosphoric acid) yields the benzo[b]thiophene-2-carboxylate skeleton. Introducing the amino group at position 3 requires nitration followed by catalytic hydrogenation.
Critical Parameters :
Gewald Reaction Adaptation for Fused Systems
Adapting the Gewald reaction, 2-cyanobenzaldehyde derivatives react with ethyl thioglycolate and elemental sulfur in dimethylformamide (DMF) under basic conditions. This one-pot method forms the benzo[b]thiophene core with an ester group at position 2. Methyl and amino substituents are introduced via pre-functionalized aldehydes or post-synthetic modifications.
Limitations :
- Low yields (21–35%) when steric hindrance from pre-existing methyl groups impedes cyclization.
Functionalization of the Benzo[b]Thiophene Core
Direct Amination at Position 3
Electrophilic amination using hydroxylamine-O-sulfonic acid in acetic acid introduces the amino group selectively at position 3, leveraging the electron-donating methyl group at position 4 to direct substitution.
Optimization Insights :
Protecting Group Strategies
To prevent undesired side reactions during ester hydrolysis or amidation, tert-butoxycarbonyl (Boc) protection is employed. For example, treating the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords the Boc-protected derivative, which withstands subsequent acidic or basic conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactor systems to enhance heat and mass transfer during critical steps like nitration and hydrogenation. A tandem setup combining a jacketed tubular reactor (for cyclization) and a packed-bed hydrogenator reduces processing time by 40% compared to batch methods.
Catalytic System Optimization
Palladium nanoparticles immobilized on mesoporous silica (Pd/SBA-15) improve hydrogenation efficiency, achieving turnover numbers (TON) exceeding 1,500 while minimizing metal leaching.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The ethyl ester group resonates as a quartet at δ 4.30–4.45 ppm (J = 7.1 Hz) and a triplet at δ 1.35–1.40 ppm. Aromatic protons adjacent to the amino group appear as broad singlets due to exchange broadening.
- ¹³C NMR : The carbonyl carbon of the ester group is observed at δ 165–168 ppm, while the amino-bearing carbon resonates at δ 145–148 ppm.
High-Resolution Mass Spectrometry (HRMS)
Molecular ion peaks at m/z 235.0732 ([M+H]⁺) confirm the molecular formula C₁₂H₁₃NO₂S. Fragmentation patterns reveal loss of the ethyl group (–45 Da) and subsequent decarboxylation (–44 Da).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, polyphosphoric acid | 72 | 95 | High |
| Gewald Reaction | DMF, sulfur, K₂CO₃ | 28 | 88 | Moderate |
| Continuous Flow | Pd/SBA-15, microreactors | 85 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit kinases and other enzymes involved in cell proliferation . The compound’s fluorescent properties are due to its ability to form complexes with metal ions, leading to changes in its photophysical properties .
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Key analogues of ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate include:
Key Observations :
- Core Structure : Benzo[b]thiophene derivatives exhibit enhanced aromatic stability compared to simple thiophenes, improving binding to biological targets .
- Substituent Effects: The amino group at position 3 in the target compound enhances nucleophilic reactivity, while the methyl group at position 4 introduces steric hindrance, reducing unwanted side reactions . Analogues with imidazole or quinazoline moieties (e.g., ) show improved hydrogen-bonding capacity, critical for enzyme inhibition.
Key Observations :
- The target compound’s primary utility lies in its role as a synthetic precursor, particularly for Gefitinib-like tyrosine kinase inhibitors .
- Imidazole-substituted benzo[b]thiophenes demonstrate potent antiviral activity, attributed to interactions with the catalytic dyad (Cys145/His41) of SARS-CoV-2 MPRO .
- Thiophene derivatives with styryl and nitrile groups (e.g., ) exhibit broad-spectrum anti-cancer activity, likely due to π-π stacking with cellular DNA.
Key Observations :
Biological Activity
Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a thiophene ring fused with a benzene moiety. The presence of an amino group and a carboxylate enhances its reactivity and biological potential.
Target Interactions
The compound primarily interacts with Indium (In³⁺) ions, exhibiting a ratiometric response in DMF/H₂O buffer solutions. This interaction is crucial for its application as a fluorescent sensor, enabling the detection of metal ions through changes in fluorescence properties.
Biochemical Pathways
Thiophene derivatives, including this compound, are known to influence various biochemical pathways:
- Cellular Effects : They can modulate cell signaling pathways, gene expression, and cellular metabolism.
- Molecular Mechanism : The action mechanism involves binding interactions with biomolecules and potential enzyme inhibition or activation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates it can be absorbed in environments rich in In³⁺ ions. The compound demonstrates a good linear correlation with In³⁺ concentrations within the range of 5–25 μM, making it suitable for analytical applications.
Antitumor Properties
Recent studies have shown that derivatives of thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative demonstrated an IC₅₀ value of 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .
This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential.
Fluorescent Sensing Applications
The compound's ability to act as a fluorescent sensor for detecting metal ions like In³⁺ and Pb²⁺ has been highlighted in several studies. The dual-channel response mechanism allows for effective monitoring of these ions in environmental samples .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
